![molecular formula C12H14N2OS B254391 2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B254391.png)
2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a chemical compound that has been widely used in scientific research. It is a white crystalline powder with a molecular formula of C12H14N2OS, and it has a molecular weight of 242.32 g/mol. This compound is also known as N-(4-ethylphenyl)-2-(methylsulfanyl)acetamide or ET-1.
作用机制
The mechanism of action of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of metalloproteinases by binding to the active site of these enzymes. This leads to a reduction in the degradation of extracellular matrix proteins, which can have a beneficial effect on various biological processes.
Biochemical and Physiological Effects:
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the expression of metalloproteinases and increase the expression of tissue inhibitors of metalloproteinases (TIMPs), which can have a beneficial effect on tissue remodeling processes. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which can have an anti-inflammatory effect.
实验室实验的优点和局限性
One of the main advantages of using 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide in lab experiments is its ability to selectively inhibit the activity of metalloproteinases. This compound has also been shown to have a low toxicity profile, which makes it a suitable candidate for in vitro and in vivo studies. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
未来方向
There are several future directions for research on 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could focus on the use of this compound in the development of novel therapeutics for various diseases, such as cancer and cardiovascular disease. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and its effects on various biological processes.
合成方法
The synthesis of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide is a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-ethylbenzene-1-sulfonyl chloride with sodium cyanide to form N-(4-ethylphenyl)cyanoformamidine. This intermediate is then reacted with methyl mercaptan to form 2-(methylsulfanyl)-N-(4-ethylphenyl)acetamide. Finally, the addition of acetic anhydride and sodium acetate leads to the formation of 2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide.
科学研究应用
2-[(Cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide has been extensively used in scientific research as a tool for studying various biological processes. It has been shown to have an inhibitory effect on the activity of metalloproteinases, which are enzymes that play a crucial role in the degradation of extracellular matrix proteins. This compound has also been used to study the role of endothelin-1 (ET-1), a peptide that is involved in the regulation of vascular tone, in various physiological processes.
属性
产品名称 |
2-[(cyanomethyl)sulfanyl]-N-(4-ethylphenyl)acetamide |
|---|---|
分子式 |
C12H14N2OS |
分子量 |
234.32 g/mol |
IUPAC 名称 |
2-(cyanomethylsulfanyl)-N-(4-ethylphenyl)acetamide |
InChI |
InChI=1S/C12H14N2OS/c1-2-10-3-5-11(6-4-10)14-12(15)9-16-8-7-13/h3-6H,2,8-9H2,1H3,(H,14,15) |
InChI 键 |
ABXYYHIIJMUFFD-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC#N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)CSCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



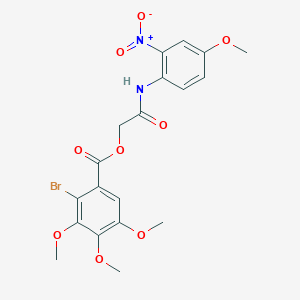
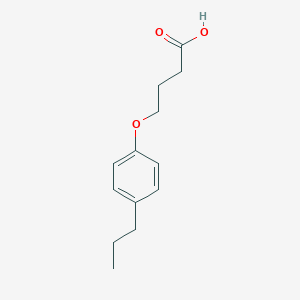
![3-amino-N-(4-methoxyphenyl)-6-methyl-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B254312.png)
![2-[(2E)-2-[[3-methoxy-4-[(2-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B254316.png)
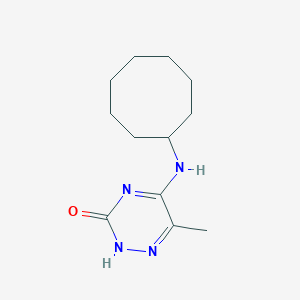
![6-methyl-5-[(2E)-2-[[3-[(3-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254318.png)
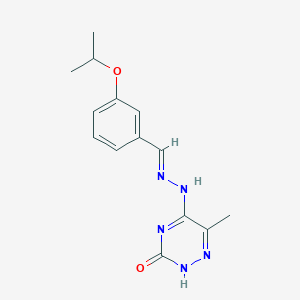

![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
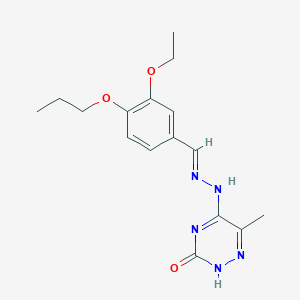
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)

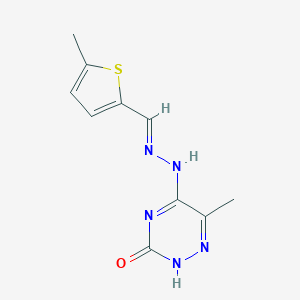
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)